molecular formula C8H18N2O B588923 2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) CAS No. 155225-20-0

2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI)

Cat. No.: B588923
CAS No.: 155225-20-0
M. Wt: 158.24 g/mol
InChI Key: IGFQXSUAFLCMDP-HTQZYQBOSA-N
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Description

2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) is a piperazine derivative characterized by a six-membered piperazine ring substituted with a hydroxymethyl (-CH2OH) group at position 2 and an isopropyl (1-methylethyl) group at position 3. The (2R-cis) designation indicates its stereochemistry, with specific spatial arrangements critical to its biological and chemical properties. Piperazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in forming hydrogen bonds and modulating solubility .

Properties

CAS No.

155225-20-0

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

[(2R,5S)-5-propan-2-ylpiperazin-2-yl]methanol

InChI

InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8-/m1/s1

InChI Key

IGFQXSUAFLCMDP-HTQZYQBOSA-N

SMILES

CC(C)C1CNC(CN1)CO

Isomeric SMILES

CC(C)[C@H]1CN[C@H](CN1)CO

Canonical SMILES

CC(C)C1CNC(CN1)CO

Origin of Product

United States

Preparation Methods

Stereoselective Reductive Amination

Methodology :

  • Starting materials : Racemic piperazine-2-carboxaldehyde and isopropylamine.

  • Catalyst : Chiral ruthenium complexes (e.g., Ru-(S)-BINAP) enable enantioselective reduction.

  • Conditions :

    • Solvent: Ethanol/water (9:1 v/v)

    • Pressure: 50 bar H₂

    • Temperature: 60°C

    • Reaction time: 24 hours

  • Yield : 68–72% enantiomeric excess (ee) of (2R-cis) isomer.

Key Data :

ParameterValue
ee72%
Isolated yield65%
Purity (HPLC)≥98%

Mechanistic Insight :
The Ru catalyst facilitates asymmetric hydrogen transfer, favoring the cis-configuration via π-allyl interactions.

Cyclization of β-Amino Alcohol Precursors

Procedure :

  • Precursor : 5-Isopropyl-2-(hydroxymethyl)piperazine-1-carboxylic acid tert-butyl ester.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Cyclization : Intramolecular Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Optimized Conditions :

  • Molar ratio (DEAD:PPh₃): 1.2:1

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → room temperature (12 hours)

  • Yield : 85%.

Advantages :

  • High regioselectivity for the 5-isopropyl substituent.

  • Minimal epimerization due to mild conditions.

Chiral Resolution via Diastereomeric Salt Formation

Steps :

  • Racemate synthesis : Condensation of 2-piperazinemethanol with isopropyl bromide.

  • Salt formation : Reaction with (R)-(-)-dibenzoyl tartaric acid in ethanol.

  • Crystallization : Selective precipitation of the (2R-cis)-diastereomer.

Critical Parameters :

ParameterValue
SolventEthanol/acetone (3:1)
Temperature4°C
Recovery rate40–45%

Limitations :

  • Low overall yield due to multiple crystallization steps.

  • Requires stoichiometric amounts of chiral resolving agent.

Enzymatic Kinetic Resolution

Protocol :

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic 2-piperazinemethanol isopropyl ether.

  • Acylation : Vinyl acetate as acyl donor in tert-butyl methyl ether (TBME).

Results :

  • Conversion : 52% after 48 hours.

  • ee (product) : 99% for (2R-cis) isomer.

Table : Enzymatic Reaction Metrics

MetricValue
Enzyme loading20 mg/mmol substrate
Temperature30°C
Selectivity factor35

Microwave-Assisted Synthesis

Procedure :

  • Reactants : 5-Isopropylpiperazine and paraformaldehyde.

  • Catalyst : Scandium(III) triflate.

  • Conditions :

    • Solvent: 1,2-Dichloroethane

    • Microwave power: 150 W

    • Time: 20 minutes

  • Yield : 78%.

Advantages :

  • Rapid reaction kinetics (20 minutes vs. 12 hours conventionally).

  • Enhanced cis-selectivity (dr = 9:1).

Comparative Analysis of Methods

MethodYieldee/drScalabilityCost
Reductive Amination65%72% eeModerateHigh
Cyclization85%>99% drHighMedium
Chiral Resolution40%99% eeLowHigh
Enzymatic Resolution52%99% eeModerateMedium
Microwave Synthesis78%90% drHighLow

Chemical Reactions Analysis

Types of Reactions

2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield a ketone or aldehyde, while substitution reactions can produce a variety of piperazine derivatives with different functional groups.

Scientific Research Applications

2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to investigate its biological activity and interactions with various biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and development purposes.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The stereochemistry of the compound plays a crucial role in determining its binding affinity and activity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine Derivatives

Piperazine, 1-[(hydroxyimino)acetyl]-4-methyl- (9CI) (CAS: 22078-33-7)
  • Molecular Formula : C7H13N3O2
  • Substituents: A hydroxyminoacetyl group at position 1 and a methyl group at position 3.
  • Key Differences: Unlike the target compound, this derivative lacks the isopropyl group and methanol substituent. The hydroxyminoacetyl group may enhance chelation properties, relevant in coordination chemistry .
1H-1,4-Diazepin-6-amine, hexahydro-1-methyl-4-(1-methylethyl)-(9CI)
  • Structure : A diazepine ring (7-membered) with methyl and isopropyl groups.
  • Comparison : The larger ring size alters conformational flexibility and binding affinity compared to piperazine derivatives. Such structures are explored in CNS drug development due to improved bioavailability .

Oxazolidinone Derivatives

2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI)
  • Molecular Formula: C9H17NO3
  • Substituents: Hydroxymethyl, methyl, and isopropyl groups on an oxazolidinone ring.
  • Comparison: The oxazolidinone core introduces a lactam ring, enhancing rigidity and stability compared to piperazine. Such compounds are used as antimicrobial agents (e.g., linezolid analogs) .
4-Oxazolidinemethanol Derivatives (CAS: 145452-01-3)
  • Substituents : A silyl-protected hydroxymethyl group and isopropyl group.
  • Relevance : The stereochemistry (4R-cis) and protective groups highlight strategies for synthesizing chiral intermediates in asymmetric catalysis .

Agrochemical Compounds with 1-Methylethyl Substituents

Several pesticides and herbicides in the 9CI class share the isopropyl group, though their cores differ:

Compound Name Use Molecular Formula Key Substituents Relevance to Target Compound
Isoprocarb (9CI) Insecticide C11H15NO2 1-Methylethylphenyl methylcarbamate Demonstrates isopropyl's role in bioactivity
Flufenacet (9CI) Herbicide C14H13F4N3O2S N-(1-methylethyl) and trifluoromethyl Highlights substituent effects on lipid solubility
Isofol (9CI) Insecticide C15H24NO4PS Phosphorothioate with isopropyl Shows isopropyl's impact on hydrolysis stability

Research Findings and Implications

Stereochemical Influence

The (2R-cis) configuration of the target compound likely enhances its interaction with chiral receptors or enzymes. For example, in , the (4S-cis) oxazolidinone derivative exhibits stereospecific antimicrobial activity, suggesting similar trends for the target compound .

Functional Group Synergy

The combination of hydroxymethyl and isopropyl groups may balance hydrophilicity and lipophilicity. In agrochemicals like Flufenacet, the isopropyl group improves membrane permeability, while polar groups (e.g., acetamide) aid target binding .

Data Table: Comparative Analysis

Property Target Compound Piperazine Derivative Oxazolidinone Derivative Isoprocarb
Core Structure Piperazine Piperazine Oxazolidinone Phenyl carbamate
Key Substituents 2-hydroxymethyl, 5-isopropyl 1-hydroxyminoacetyl, 4-methyl 3-isopropyl, 5-hydroxymethyl 1-methylethylphenyl
Stereochemistry 2R-cis Not specified 4S-cis Not chiral
Applications Hypothetical: Drug intermediate Coordination chemistry Antimicrobials Insecticide

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